Ethyl 4-{[4-amino-3-(benzylcarbamoyl)-1,2-thiazol-5-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of appropriate thioamides with α-halo ketones under basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and may have similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring and are often used in medicinal chemistry.
Carbamate derivatives: These compounds share the carbamate group and are used in various industrial and pharmaceutical applications.
Conclusion
Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Properties
Molecular Formula |
C19H23N5O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H23N5O4S/c1-2-28-19(27)24-10-8-23(9-11-24)18(26)16-14(20)15(22-29-16)17(25)21-12-13-6-4-3-5-7-13/h3-7H,2,8-12,20H2,1H3,(H,21,25) |
InChI Key |
NISSQPBGNJPRSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N |
Origin of Product |
United States |
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